A Technical Guide to 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: A Key Intermediate in Medicinal Chemistry
A Technical Guide to 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: A Key Intermediate in Medicinal Chemistry
Introduction: Unveiling a Versatile Chemical Building Block
In the landscape of modern drug discovery and organic synthesis, protected amino acids serve as indispensable tools. Among these, 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid stands out as a specialized building block with significant potential. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its prospective applications for researchers, scientists, and drug development professionals.
The core structure features a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amine at the C3 position, and a distinct 3,5-dichlorophenyl moiety. The Boc group is an acid-labile protecting group, crucial for preventing unwanted reactions at the amino group during multi-step syntheses, such as peptide coupling.[1] Its selective removal under mild acidic conditions makes it a cornerstone of synthetic strategy.[1]
While a specific CAS (Chemical Abstracts Service) number for the Boc-protected form is not prominently listed in public databases, the parent amine, 3-Amino-4-(3,5-dichlorophenyl)butanoic acid , is identified by CAS Number 1391206-29-3 .[2] The addition of the Boc protecting group is a standard and well-documented chemical transformation. The 3,5-dichloro substitution pattern on the phenyl ring is of particular interest, as this motif is found in a variety of biologically active molecules, suggesting that this compound is a valuable precursor for novel therapeutics.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is critical for its effective use in experimental design. The table below summarizes the key characteristics of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid.
| Property | Value | Source/Method |
| CAS Number | Not explicitly assigned. Parent amine is 1391206-29-3. | [2] |
| Molecular Formula | C15H19Cl2NO4 | Calculated |
| Molecular Weight | 348.22 g/mol | Calculated |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-4-(3,5-dichlorophenyl)butanoic acid | IUPAC Nomenclature |
| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethyl acetate, and chloroform. | Inferred from similar compounds[3] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | Standard for protected amino acids[2] |
Synthesis and Handling: A Protocol for Boc Protection
The primary route to obtain the title compound is through the N-protection of its parent amine. The following protocol describes a robust and commonly employed method.
Rationale for Experimental Design
The choice of di-tert-butyl dicarbonate (Boc-anhydride) is standard for introducing the Boc group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2). A base, such as triethylamine or sodium bicarbonate, is essential to deprotonate the amino group of the starting material, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the Boc-anhydride. The solvent system (often a mixture of an organic solvent and water) is chosen to ensure the solubility of both the starting amine and the Boc-anhydride.
Experimental Protocol: N-tert-butoxycarbonylation
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Dissolution: Dissolve 1.0 equivalent of 3-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1391206-29-3) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water.
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Basification: Add 2.0-2.5 equivalents of a suitable base, such as sodium bicarbonate, to the solution and stir until dissolved.
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Addition of Boc-Anhydride: To the stirring solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc2O) dissolved in a minimal amount of THF.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1M solution of hydrochloric acid (HCl). The product should precipitate as a solid.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, the product can be further purified by recrystallization or flash column chromatography.
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This general procedure is adapted from established methods for the Boc-protection of amino acids.[4]
Caption: Role as a Synthetic Building Block
Conclusion
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid represents a highly valuable, albeit specialized, chemical intermediate. Its structure combines the strategic utility of a Boc-protected amine with the pharmacological potential of a dichlorinated phenyl ring. For scientists engaged in the synthesis of novel peptides, enzyme inhibitors, and other therapeutic agents, this compound offers a gateway to exploring new chemical space. Its straightforward synthesis from its corresponding amine and its versatility in subsequent coupling reactions make it an important tool in the arsenal of medicinal chemists and organic synthesists.
References
-
Worldwide Life Sciences. (S)-3-(Boc-amino)-4-(3-chlorophenyl)butyric acid. [Link]
-
PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. [Link]
-
PubMed. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. [Link]
-
Chemsrc. N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. [Link]
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
Semantic Scholar. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of. [Link]
-
ResearchGate. Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]
-
Frontiers. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]
-
MDPI. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]
-
PubMed. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. [Link]
Sources
- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
